

Technical Support Center: Synthesis of (Z)-Azoxystrobin

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of **(Z)-Azoxystrobin**.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Azoxystrobin?

A1: Azoxystrobin is typically synthesized through the coupling of a substituted pyrimidine with 2-cyanophenol. A prevalent method involves the reaction of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[1][2][3] Variations in this route often involve different catalysts, solvents, and reaction conditions to optimize the yield and purity. Some alternative routes start from 2-bromophenol and involve steps like phenolic hydroxyl protection, Grignard reaction, and Suzuki cross-coupling.[4]

Q2: What is the primary cause of low yield in Azoxystrobin synthesis?

A2: Low yields in Azoxystrobin synthesis can stem from several factors, including incomplete reactions, formation of byproducts, and challenges in purification. The key final step, the etherification reaction between methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol, is critical.[1][2] Inefficient catalysis, suboptimal reaction temperature, or inappropriate solvent choice can lead to reduced conversion rates.[2] Additionally, side reactions can lead to the formation of impurities that complicate purification and lower the isolated yield.[5]







Q3: How can the formation of the unwanted (E)-isomer be minimized?

A3: The desired product is the (Z)-isomer of Azoxystrobin. However, the synthesis often yields the (E)-isomer as the major product, which is then sometimes isomerized. Photoisomerization is a known phenomenon where the (E)-isomer can be converted to the (Z)-isomer.[6] Careful control of the reaction conditions and purification methods are crucial to obtain the desired isomer in high purity.

Q4: What are the recommended catalysts for the final coupling step?

A4: Various catalysts can be employed to improve the yield of the coupling reaction. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and trimethylamine have been shown to be effective.[1][2] The choice of catalyst can significantly impact the reaction rate and yield. For instance, using a trimethylamine catalyst has been reported to achieve product yields of 98% or more.[2]

Q5: What solvents are suitable for the synthesis and purification of Azoxystrobin?

A5: A range of solvents can be used, with the choice depending on the specific reaction step. For the coupling reaction, polar aprotic solvents like N,N-dimethylformamide (DMF) are common.[1][7] Toluene and butyl acetate are also used, particularly in methods aiming for easier work-up and product isolation.[2][3] For purification, methanol and butyl acetate are frequently used for crystallization.[8] A mixed solvent system of isopropyl alcohol and water has also been described for recrystallization.[9]

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Possible Cause | Suggested Solution | |
|---|--|---|--|
| Low Conversion of Starting Material | Ineffective catalysis | - Ensure the catalyst (e.g., DABCO, trimethylamine) is of high purity and used in the correct molar ratio (e.g., 0.5-8 mol%).[2] - Consider switching to a more effective catalyst system as outlined in the literature.[2] | |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Temperatures between 50-120 °C are commonly reported, with 80 °C being a frequent optimum.[2] | | |
| Insufficient reaction time | - Monitor the reaction progress using techniques like TLC or LC-MS. Reaction times can range from 5 to 20 hours.[2] | _ | |
| Formation of Dark-Colored Impurities (Tar) | Side reactions at high temperatures | - Lower the reaction temperature, although this may require a longer reaction time or a more active catalyst The use of N,N-dimethylformamide dimethyl acetal in an earlier step can sometimes lead to tar formation.[5] | |



| Difficult Product Isolation/Purification | Poor crystallization | - Select an appropriate crystallization solvent. Butyl acetate is reported to give good purification and yield.[3] [8] - Employ a multi-stage crystallization process with controlled cooling rates and seeding to improve crystal size and filterability.[8] |
|---|--|---|
| Presence of closely related impurities | Utilize a purification method with high resolving power, such as column chromatography, if crystallization is insufficient. | |
| Low Isolated Yield Despite High Conversion | Product loss during work-up | - Minimize the number of transfer steps Optimize the extraction and washing procedures to reduce loss of product into the aqueous phase. |
| Inefficient crystallization | - Ensure the crystallization solvent is fully saturated at high temperature and sufficiently cooled to maximize precipitation Consider using a mixed solvent system to enhance precipitation.[9] | |

Experimental Protocols

Protocol 1: Synthesis of Azoxystrobin using Trimethylamine Catalyst[2]

This protocol describes the coupling of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.



- Reaction Setup: In a 500 mL reaction flask, add 150 g of toluene, 80.99 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 33.09 g (0.275 mol, 99%) of 2-cyanophenol, and 27.88 g (0.2 mol, 99%) of potassium carbonate.
- Catalyst Addition: Add 1.95 g (0.02 mol, 98%) of trimethylamine hydrochloride to the stirred mixture.
- Reaction: Heat the mixture to 80 °C and maintain for 8 hours.
- Work-up: After the reaction is complete, add 100 g of water and separate the layers. The organic layer contains the Azoxystrobin product.
- Isolation: The product can be isolated from the toluene solution by crystallization. This method has been reported to yield up to 98% of the theoretical value in solution, with an isolated yield of over 95%.[2]

Protocol 2: Synthesis of Azoxystrobin using DABCO Catalyst[1]

This protocol details a similar coupling reaction using DABCO as the catalyst in methyl isobutyl ketone (MIBK).

- Reaction Setup: Create a slurry containing 80.9 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 52.8 g (0.375 mol, 98%) of potassium carbonate, and 33.6 g (0.275 mol, 97.5%) of 2-cyanophenol in 160 mL of MIBK.
- Catalyst Addition: Heat the mixture to approximately 60 °C and add a solution of 0.56 g (0.005 mol) of DABCO in 10 mL of MIBK.
- Reaction: Heat the mixture to 80 °C and hold at this temperature for 200 minutes.
- Work-up: Add 300 mL of water to the reaction, maintaining the temperature between 70-80
 °C. Stir for 40 minutes, then allow the phases to separate and remove the lower aqueous phase.
- Isolation: The product can be obtained from the organic phase.



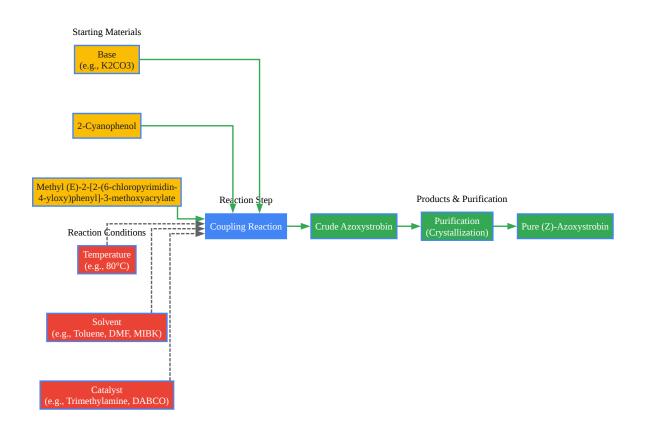
Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Azoxystrobin Synthesis

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperatu re (°C) | Time (h) | Yield (%) | Reference |
|------------------------|-------------------------------|----------------------------------|----------------------|------------------|----------------------|-----------|
| Trimethyla mine HCl | 8 | Toluene | 80 | 8 | ~98 (in solution) | [2] |
| DABCO | 2 | MIBK | 80 | 3.3 | Not specified | [1] |
| DABCO | 40 | Isopropyl acetate/Tol uene | 65 | Not specified | 97.5 (in solution) | [1] |
| None | - | Toluene | 80 | 8 | ~10 | [2] |

Visualizations

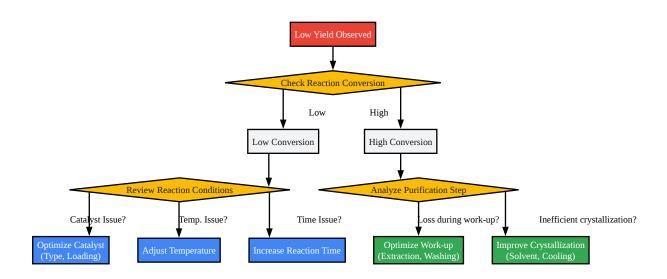




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Caption: General workflow for the synthesis of (Z)-Azoxystrobin.





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Caption: Troubleshooting decision tree for low yield of (Z)-Azoxystrobin.

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